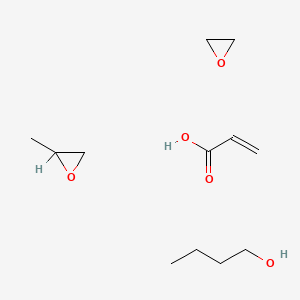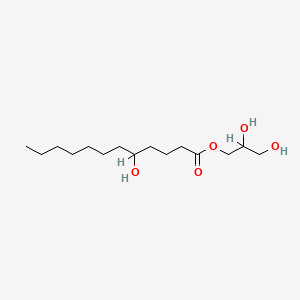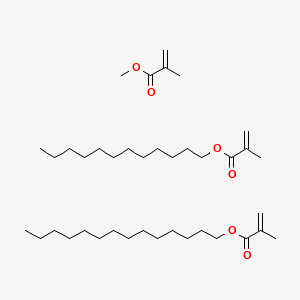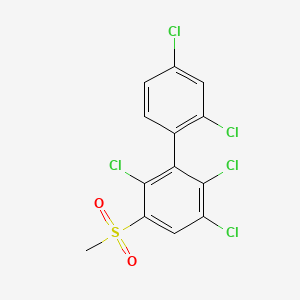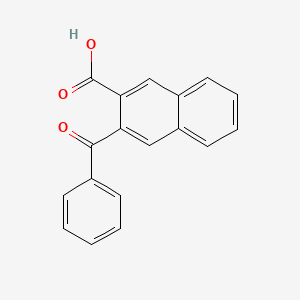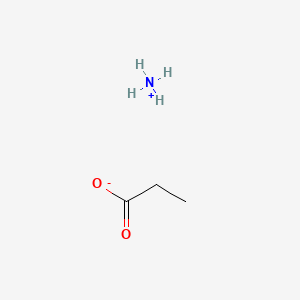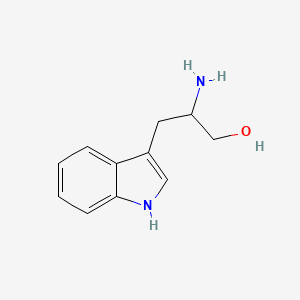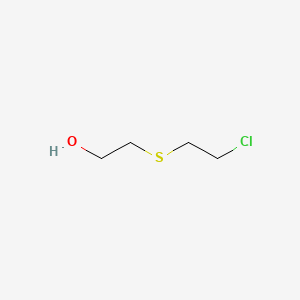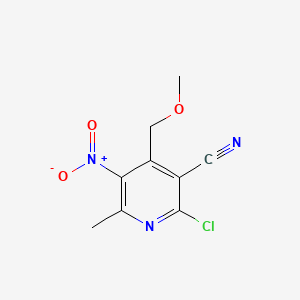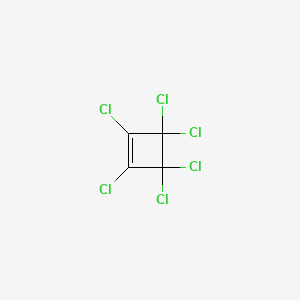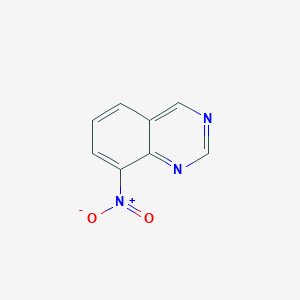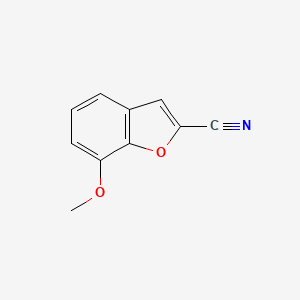
7-甲氧基苯并呋喃-2-腈
描述
7-Methoxybenzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
科学研究应用
7-Methoxybenzofuran-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
安全和危害
作用机制
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to be effective antimicrobial agents . They have also been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to a wide array of biological and pharmacological applications .
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 17317 , which could potentially influence its bioavailability.
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化分析
Biochemical Properties
7-Methoxybenzofuran-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 7-Methoxybenzofuran-2-carbonitrile, have been shown to inhibit key enzymes involved in oxidative stress and inflammation . These interactions are crucial for the compound’s biological activities, such as its anti-inflammatory and antioxidant effects.
Cellular Effects
The effects of 7-Methoxybenzofuran-2-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects are beneficial in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
Molecular Mechanism
At the molecular level, 7-Methoxybenzofuran-2-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are key molecular targets in Alzheimer’s disease . These interactions highlight the potential therapeutic applications of 7-Methoxybenzofuran-2-carbonitrile.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Methoxybenzofuran-2-carbonitrile in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their stability over time, which is crucial for their sustained biological activity . Additionally, long-term exposure to these compounds can lead to persistent changes in cellular function, such as altered mitochondrial structure and function .
Dosage Effects in Animal Models
The effects of 7-Methoxybenzofuran-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of 7-Methoxybenzofuran-2-carbonitrile.
Metabolic Pathways
7-Methoxybenzofuran-2-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzofuran derivatives can modulate glucose and lipid metabolism by influencing short-chain fatty acids and glycolipid metabolism . These interactions are vital for maintaining energy homeostasis and normal physiological functions.
Transport and Distribution
The transport and distribution of 7-Methoxybenzofuran-2-carbonitrile within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity . Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of 7-Methoxybenzofuran-2-carbonitrile.
Subcellular Localization
The subcellular localization of 7-Methoxybenzofuran-2-carbonitrile is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For instance, benzofuran derivatives may localize to mitochondria, influencing mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzofuran-2-carbonitrile typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and carbonitrile groups. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base can yield 7-Methoxybenzofuran-2-carbonitrile .
Industrial Production Methods: Industrial production methods for 7-Methoxybenzofuran-2-carbonitrile often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
化学反应分析
Types of Reactions: 7-Methoxybenzofuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
相似化合物的比较
Benzofuran: The parent compound, which lacks the methoxy and carbonitrile groups.
7-Hydroxybenzofuran-2-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
2-Methylbenzofuran-3-carbonitrile: A methyl group at the 2-position instead of a methoxy group at the 7-position.
Uniqueness: 7-Methoxybenzofuran-2-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
属性
IUPAC Name |
7-methoxy-1-benzofuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYXKAZUXVYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305423 | |
| Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-49-6 | |
| Record name | 35351-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane](/img/structure/B1617400.png)
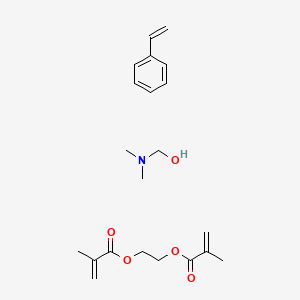
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1617402.png)
